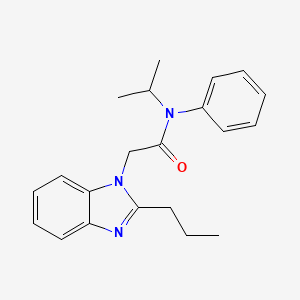
N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide
Description
N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide is a benzimidazole-containing acetamide derivative with a complex molecular architecture. Its structure comprises a benzimidazole core linked to an acetamide group substituted with N-phenyl and N-propan-2-yl moieties. Key physicochemical properties include a molecular weight of 404.55 g/mol, a lipophilic profile (logP = 4.4556), and non-chirality (achiral) . The benzimidazole moiety is notable for its role in medicinal chemistry, often associated with anticancer, antimicrobial, and antiparasitic activities.
Properties
IUPAC Name |
N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-4-10-20-22-18-13-8-9-14-19(18)23(20)15-21(25)24(16(2)3)17-11-6-5-7-12-17/h5-9,11-14,16H,4,10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNVKVMQYRGMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure
The compound is characterized by its unique structure, which includes a benzimidazole moiety. The chemical formula is , and it features a propan-2-yl group and a phenyl group attached to the nitrogen atoms.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 314.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. It has been studied for its potential as an angiotensin II antagonist , which plays a crucial role in regulating blood pressure and fluid balance in the body .
Therapeutic Applications
- Antihypertensive Effects : The compound has shown promise in lowering blood pressure by blocking angiotensin II receptors, which can lead to vasodilation and reduced vascular resistance .
- Neuroprotective Properties : Preliminary studies suggest that it may have neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter systems .
- Anti-inflammatory Activity : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders .
Case Study 1: Antihypertensive Activity
A study conducted on hypertensive rat models demonstrated that administration of this compound resulted in a significant reduction in systolic blood pressure compared to control groups. The results indicated a dose-dependent response, suggesting its efficacy as an antihypertensive agent.
Case Study 2: Neuroprotection
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound led to decreased cell death and improved cell viability. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
Key Compounds for Comparison :
2-{2-[(azepan-1-yl)methyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide ():
- Shares the benzimidazole-acetamide scaffold but includes an azepane (7-membered ring) substituent.
- Molecular formula: C25H32N4O ; logP = 4.4556 .
Triazole-linked acetamides (6a-m) (): Core structure: 1,2,3-triazole ring instead of benzimidazole. Example: 6b (2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide). Features nitro groups and naphthalene ethers; IR/NMR data confirm functional groups (e.g., C=O at 1682 cm⁻¹, NO₂ at 1504 cm⁻¹) .
Piperazine-sulfonyl acetamides (47–50) ():
- Example: 48 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl)acetamide).
- Contains benzo[d]thiazole and sulfonyl groups; shows antifungal/antimicrobial activity .
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide ():
Structural Analysis :
- Benzimidazole vs.
Physicochemical Properties
*Estimated based on structural analogs.
- The target compound’s high logP (4.4556 ) suggests superior lipid membrane penetration compared to nitro-substituted triazoles (lower logP due to polar groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


